3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azetidinyl ring and an imidazolidine-2,4-dione structure
Preparation Methods
The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The trifluoromethylbenzoyl chloride is synthesized from trifluoromethylbenzene through a Friedel-Crafts acylation reaction.
Azetidinyl Ring Formation: The benzoyl intermediate is then reacted with an azetidine derivative under basic conditions to form the azetidinyl ring.
Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the azetidinyl intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as high-throughput screening and process optimization are often employed to achieve these goals.
Chemical Reactions Analysis
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or azetidinyl positions, using reagents such as alkyl halides or amines, to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azetidinyl and imidazolidine-2,4-dione moieties may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione include:
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione: This compound has a thiazolidine ring instead of an imidazolidine ring, which may result in different biological activities.
3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,4-dione: The pyrrolidine ring in this compound may confer different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)9-3-1-2-8(4-9)12(22)19-6-10(7-19)20-11(21)5-18-13(20)23/h1-4,10H,5-7H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJTWLHGAAZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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